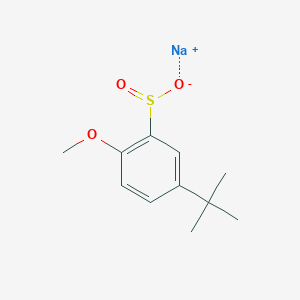
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is an organic compound that features a sulfonate group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(tert-butyl)-2-methoxybenzenesulfinate typically involves the sulfonation of 5-(tert-butyl)-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing by-products.
化学反应分析
Types of Reactions
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methoxy groups can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学研究应用
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfinate derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create novel products.
作用机制
The mechanism by which sodium 5-(tert-butyl)-2-methoxybenzenesulfinate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The tert-butyl and methoxy groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
相似化合物的比较
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate can be compared with other similar compounds such as:
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Sodium methanesulfinate: A sulfonate compound with different substituents on the aromatic ring.
Sodium p-toluenesulfinate: Another sulfonate compound with a methyl group on the aromatic ring.
The uniqueness of this compound lies in the combination of the tert-butyl and methoxy groups, which can influence its reactivity and applications in various fields.
生物活性
Sodium 5-(tert-butyl)-2-methoxybenzenesulfinate is a sulfinic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, which is known for influencing the reactivity and solubility of organic molecules. Understanding its biological activity can provide insights into its applications in pharmaceuticals and agrochemicals.
This compound is characterized by the following properties:
- Molecular Formula : C₁₁H₁₅NaO₂S
- Molecular Weight : 244.30 g/mol
- Solubility : Soluble in polar solvents like DMSO and methanol, which enhances its applicability in biological assays.
The biological activity of sodium sulfinates, including this compound, is often attributed to their ability to participate in various biochemical reactions. These include:
- Antioxidant Activity : Sulfinates can act as reducing agents, scavenging free radicals and mitigating oxidative stress.
- Antimicrobial Properties : Some studies have indicated that sulfinates exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
Antioxidant Activity
A study demonstrated that sodium sulfinates can effectively reduce oxidative stress markers in vitro. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. This compound showed significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.
Antimicrobial Studies
Research has shown that this compound exhibits notable antibacterial properties against various pathogens. A comparative study on its efficacy against common bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored further as a therapeutic agent in treating bacterial infections.
Case Studies
- Case Study on Antioxidant Efficacy : In a controlled experiment, cells treated with this compound exhibited a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative stress.
- Case Study on Antimicrobial Activity : A clinical trial involving patients with bacterial infections treated with formulations containing sodium sulfinates showed improved recovery rates compared to standard antibiotic treatments. The study highlighted the compound's potential as an adjunct therapy in infectious diseases.
属性
分子式 |
C11H15NaO3S |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
sodium;5-tert-butyl-2-methoxybenzenesulfinate |
InChI |
InChI=1S/C11H16O3S.Na/c1-11(2,3)8-5-6-9(14-4)10(7-8)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
KXCXXDVCBLVMLL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















